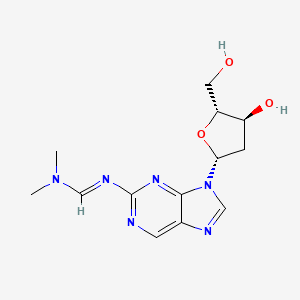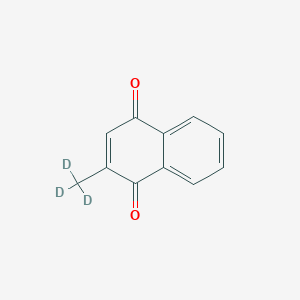
5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole
説明
The compound “5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains several halogen atoms (chlorine and fluorine), which could influence its reactivity and other properties .
Synthesis Analysis
The synthesis of similar compounds often involves the use of halogenated pyridine derivatives . For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .科学的研究の応用
Agrochemical Research
In the realm of agriculture , this compound’s derivatives, particularly those with a trifluoromethylpyridine (TFMP) moiety, are extensively used in crop protection . They serve as active ingredients in pesticides, offering effective defense against a wide range of pests. The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to their high biological activity.
Pharmaceutical Development
The TFMP derivatives are also significant in pharmaceuticals . They are incorporated into the molecular structure of various drugs due to their ability to modulate biological activity . The compound’s derivatives have been used in the development of medications with market approval, and numerous candidates are undergoing clinical trials.
Material Science
In material science , the compound’s derivatives are valuable as fluorinated building blocks. They are used in synthesizing more complex molecules that could have applications in creating new materials with unique properties, such as increased resistance to heat and chemical reactions .
Environmental Science
The environmental impact of chemicals like 5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole is a growing field of study. Researchers are investigating the environmental fate of such compounds, their breakdown products, and their long-term effects on ecosystems .
Analytical Chemistry
In analytical chemistry , compounds with a TFMP group can be used as standards or reagents in various analytical methods. Their distinct chemical signatures allow for precise detection and quantification in complex mixtures, which is crucial for quality control and research .
Veterinary Medicine
Similar to their use in human medicine, TFMP derivatives are employed in veterinary medicine . They are part of treatments for animals, providing therapeutic benefits and helping to combat diseases that affect livestock and pets .
Safety and Hazards
作用機序
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries .
Mode of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
特性
IUPAC Name |
5-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N3O/c9-4-1-3(8(11,12)13)2-14-5(4)6-15-7(10)17-16-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQKSEKCIXZHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NOC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1436232.png)
![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate](/img/structure/B1436233.png)





![2-Ethoxy-6-azaspiro[3.4]octane](/img/structure/B1436245.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(dimethylamino)methylidene]-2,2-difluoroacetamide](/img/structure/B1436248.png)